molecular formula C8H8ClFO B1303797 6-Chloro-2-fluoro-3-methylanisole CAS No. 261762-80-5

6-Chloro-2-fluoro-3-methylanisole

Cat. No. B1303797
M. Wt: 174.6 g/mol
InChI Key: SVMWIPGMWUYBGU-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylanisole is a chemical compound with the molecular formula C8H8ClFO. It has a molecular weight of 174.6 . The IUPAC name for this compound is 6-chloro-2-fluoro-3-methylphenyl methyl ether .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-fluoro-3-methylanisole is 1S/C8H8ClFO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure, including the positions of the chlorine, fluorine, and methyl groups on the aromatic ring.


Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-methylanisole is a liquid at ambient temperature . Further physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heat and Pressure-Sensitive Dyes : 4-Bromo-3-methylanisole, closely related to 6-Chloro-2-fluoro-3-methylanisole, is used in synthesizing black fluorane dye, an essential component in thermal papers. This process involves a continuous, homogeneous bromination technique in a microreaction system, offering superior control over byproducts (Xie et al., 2020).

  • Intermediate in Herbicide Synthesis : The compound serves as an intermediate in the synthesis of herbicides, through a multi-step process involving various chemical transformations (Zhou Yu, 2002).

  • Conformational Properties Study : Studies on long-range spin–spin coupling constants in molecules like 4-fluoroanisole and pentafluoroanisole provide insights into their conformational properties in different states. This type of research is crucial for understanding the behavior of fluoroanisole derivatives, including 6-Chloro-2-fluoro-3-methylanisole (Schaefer et al., 1984).

Organic Electrosynthesis

  • Selective Oxidation in Microreactors : A study involving 4-methylanisole, related to the compound , focuses on its electrochemical oxidation to 4-methoxy-benzaldehyde-dimethylacetal in a microreactor. This research is relevant for understanding the electrochemical behavior of similar compounds (Attour et al., 2008).

Medicinal Chemistry

  • Synthesis of HIV Inhibitors : The synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in creating phosphoindole inhibitors for HIV treatment, illustrates the medicinal chemistry applications of chloro-fluoroanisole derivatives (Mayes et al., 2010).

Photocycloaddition Studies

  • Photoaddition Reactions : Research on the photoaddition of ethylvinylether to 3-methylanisole and 3-fluoroanisole, which are structurally similar to 6-Chloro-2-fluoro-3-methylanisole, sheds light on the potential of these compounds in photochemical reactions (Jans et al., 1982).

Safety And Hazards

The safety data sheet for a similar compound, 2-Chloro-6-fluoro-3-methylanisole, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing with plenty of soap and water if it comes into contact with skin, and seeking medical attention if eye irritation persists . It’s reasonable to expect that 6-Chloro-2-fluoro-3-methylanisole would have similar hazards, but specific safety data for this compound was not found in the search results.

properties

IUPAC Name

1-chloro-3-fluoro-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMWIPGMWUYBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378620
Record name 6-Chloro-2-fluoro-3-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methylanisole

CAS RN

261762-80-5
Record name Benzene, 1-chloro-3-fluoro-2-methoxy-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-fluoro-3-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-80-5
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